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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridine

Cat. No.: B2364938

An In-Depth Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Reactivity, and
Synthetic Applications

Introduction

2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound that has emerged as a
cornerstone in modern synthetic chemistry. Its value is derived from the unique electronic
properties imparted by the pyridine ring, further modulated by the presence of two distinct
halogen substituents: a bromine and a fluorine atom. This structural arrangement provides a
versatile platform for selective chemical modifications, making it an invaluable intermediate in
the synthesis of complex molecules.[1] In the pharmaceutical and agrochemical industries, it
serves as a critical building block for constructing a wide array of active ingredients, from
kinase inhibitors to advanced crop protection agents.[1][2]

This guide offers a senior application scientist's perspective on 2-Bromo-6-fluoropyridine,
moving beyond simple data recitation to explain the underlying principles of its reactivity. We
will explore its core physicochemical and spectroscopic properties, delve into its key synthetic
transformations with a focus on mechanistic causality, and provide field-proven protocols for its
application. The objective is to equip researchers, chemists, and drug development
professionals with the in-depth knowledge required to effectively harness the synthetic potential
of this powerful reagent.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount before employing any reagent in a
synthetic workflow. 2-Bromo-6-fluoropyridine has a distinct set of physical and spectroscopic
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properties that allow for its unambiguous confirmation.

Physical and Chemical Properties

The fundamental properties of 2-Bromo-6-fluoropyridine are summarized in the table below.
These data are critical for experimental design, including solvent selection, reaction
temperature, and safety considerations.

Property Value Source(s)

Molecular Formula CsHsBrFN [11[31[41[5]

Molecular Weight 175.99 g/mol [1][3][4]

CAS Number 144100-07-2 [4][5][6]

Appearance White s.olid. or colorless to light 7]
yellow liquid

Melting Point 30-32°C [7]

Boiling Point 162-164 °C [7]

Density ~1.707 g/cm? (Predicted) [7]

Flash Point 88 °C (190.4 °F)

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and
purity. The combination of NMR, MS, and IR spectroscopy offers a comprehensive
characterization.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is characterized by three signals in the aromatic
region, corresponding to the three protons on the pyridine ring. The precise chemical shifts
and coupling constants (J-values) are influenced by the positions of the electronegative
fluorine and bromine atoms.
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o 13C NMR: The carbon spectrum will show five distinct signals for the five carbons of the
pyridine ring. The carbons directly bonded to the halogens (C2-Br and C6-F) will exhibit
characteristic shifts and, in the case of C6, coupling to the fluorine atom (XJCF).

o 1%F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear
indication of the fluorine's presence and chemical environment.

e Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular
weight and elemental composition. The key feature for 2-Bromo-6-fluoropyridine is the
molecular ion (M*) peak, which appears as a pair of peaks of nearly equal intensity at m/z
175 and 177. This distinctive isotopic signature is due to the natural abundance of the
bromine isotopes, 7°Br and 81Br.[9]

e Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands
corresponding to the vibrations of its functional groups. Key peaks include those for aromatic
C-H stretching, C=C and C=N ring stretching, and the distinct C-Br and C-F stretching
vibrations.

A Dichotomy in Reactivity: A Guide to Synthetic
Strategy

The synthetic utility of 2-Bromo-6-fluoropyridine stems from the differential reactivity of its two
carbon-halogen bonds. The C(2)-Br bond is primarily susceptible to reactions involving metal
catalysis (e.g., palladium-catalyzed cross-couplings) and metal-halogen exchange. In contrast,
the C(6)-F bond is activated towards nucleophilic aromatic substitution (SrAr). This dichotomy
allows for a highly regioselective and often sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions at the C-
Br Bond

In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the
palladium(0) catalyst into the most reactive carbon-halogen bond. The C-Br bond is
significantly weaker and more polarizable than the C-F bond, making it the exclusive site of
reaction under standard Suzuki or Buchwald-Hartwig conditions. This selectivity is the
cornerstone of its use as a building block.
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For 2-
Bromo-6-fluoropyridine, it enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-
position.

o Causality: The catalytic cycle begins when a Pd(0) complex undergoes oxidative addition
into the C-Br bond.[10] The resulting Pd(ll) complex then undergoes transmetalation with a
boronic acid or ester (activated by a base), followed by reductive elimination to yield the
coupled product and regenerate the Pd(0) catalyst.[10][11] The C-F bond remains intact
throughout this process.

Catalyst
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

e Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-
Bromo-6-fluoropyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium
catalyst (e.g., Pd(PPhs)s, 1-5 mol%), and a base (e.g., K2COs or Cs2COs, 2-3 eq).

e Solvent: Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or
Toluene/Ethanol/Water.

» Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the
reaction progress by TLC or LC-MS.
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e Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is one of the most powerful methods for forming C-N bonds, allowing for the
coupling of 2-Bromo-6-fluoropyridine with a vast range of primary and secondary amines.[12]

o Causality: Similar to the Suzuki reaction, the mechanism proceeds via a Pd(0)/Pd(Il) catalytic
cycle.[12] A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-
Bu or KsPOa) to deprotonate the amine, facilitating its coordination to the palladium center.
The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive
elimination step, which forms the C-N bond.[13]

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

e Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a
palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos
or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or KsPOa4, 1.4-2.0 eq).

» Reagents: Add 2-Bromo-6-fluoropyridine (1.0 eq) and the amine (1.1-1.2 eq).
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e Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

e Reaction: Seal the vessel and heat the mixture with stirring to 80-120 °C until the starting
material is consumed (monitor by TLC or LC-MS).

e Workup: Cool the reaction, dilute with an organic solvent, and quench carefully with water or
saturated aqueous NH4Cl. Extract the aqueous layer, and wash the combined organic layers
with brine.

 Purification: Dry the organic phase over NazSOa, filter, and concentrate. Purify the residue by
column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SnAr) at the C-F
Bond

While the C-Br bond is reactive towards metal catalysis, the C-F bond is the preferred site for
nucleophilic aromatic substitution (SnAr).

o Causality: The SnAr mechanism is a two-step addition-elimination process.[14][15] The high
electronegativity of the ring nitrogen and the fluorine atom makes the C6 position highly
electrophilic and susceptible to attack by a nucleophile. Fluorine is a superior leaving group
in this context (compared to bromine) because its extreme electronegativity strongly
stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during
the initial nucleophilic attack.[16][17] This stabilization of the rate-determining step
accelerates the reaction at the C-F position.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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